An In-depth Technical Guide on the Physicochemical Properties of Sodium 3-hydroxypropane-1-sulfonate
An In-depth Technical Guide on the Physicochemical Properties of Sodium 3-hydroxypropane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-hydroxypropane-1-sulfonate (CAS No: 3542-44-7) is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, featuring both a hydroxyl group and a sulfonate group, imparts valuable hydrophilic properties, making it a key intermediate in the production of various specialty chemicals. This guide provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, and experimental protocols for its characterization, tailored for a scientific audience.
Chemical Identity and Structure
Sodium 3-hydroxypropane-1-sulfonate is an organosulfur compound and the sodium salt of 3-hydroxypropane-1-sulfonic acid. Its structure is characterized by a three-carbon chain with a hydroxyl group at one end and a sulfonate group at the other, providing a balance of reactive and hydrophilic functionalities.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | sodium;3-hydroxypropane-1-sulfonate | [1] |
| CAS Number | 3542-44-7 | [1] |
| Molecular Formula | C₃H₇NaO₄S | [1] |
| InChI | InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 | [1] |
| SMILES | C(CO)CS(=O)(=O)[O-].[Na+] |[1] |
Physicochemical Properties
The physicochemical properties of sodium 3-hydroxypropane-1-sulfonate are central to its application as a chemical intermediate. These properties have been determined through a combination of experimental analysis and computational modeling.
Physical and Chemical Properties
Table 2: Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 162.14 g/mol | [1] |
| Appearance | White to off-white powder and/or chunks | |
| Melting Point | 260 °C (decomposes) | [2] |
| Density | 1.489 g/cm³ |
| Boiling Point | Not applicable (decomposes) | |
Computed Molecular Properties
Computational descriptors provide insight into the molecule's behavior in various chemical and biological systems.
Table 3: Computed Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 85.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 134 | [1] |
| Covalently-Bonded Unit Count | 2 | [1] |
| pKa (estimated) | Sulfonic acids are very strong acids, with estimated pKa values typically around -2 to -7, indicating the sulfonate group is fully ionized at physiological pH.[3][4] |
Synthesis and Chemical Significance
Sodium 3-hydroxypropane-1-sulfonate serves as a crucial building block in organic synthesis, primarily for creating specialized surfactants and as a precursor to other functional chemicals.[1]
Primary Synthesis Route
The most common industrial method for synthesizing sodium 3-hydroxypropane-1-sulfonate involves the reaction of allyl alcohol with an aqueous solution of sodium bisulfite.[1][5][6] The reaction is typically carried out in the presence of an oxygen source, such as finely divided oxygen, air, or a peroxide, which acts as an initiator.[5][6] The process is maintained under neutral to slightly alkaline conditions (up to pH 7.5), and the temperature is generally kept below 40°C to ensure optimal yield and prevent side reactions.[5]
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for sodium 3-hydroxypropane-1-sulfonate.
Alternative Synthesis Methods
Other synthesis pathways include:
-
From 3-chloro-1-propanol: This method involves a nucleophilic substitution reaction where 3-chloro-1-propanol is treated with sodium sulfite under alkaline conditions.[1]
-
Ring-opening of 1,3-propane sultone: The hydrolysis of 1,3-propane sultone with sodium hydroxide will open the cyclic sultone ring to form the desired product.[1]
Its chemical significance lies in its role as a versatile intermediate. It is a key precursor in the production of 1,3-propane sultone, an important compound used in electroplating, surfactants, and sensitizing dyes.[1]
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail the standard methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point, or decomposition temperature for this compound, is a key indicator of purity.[7] The pharmacopeial standard is the capillary method.[8]
-
Principle: A small, packed sample in a glass capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[7][9][10]
-
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sodium 3-hydroxypropane-1-sulfonate is packed into a capillary tube to a depth of 2-3 mm.[8]
-
Apparatus: An automated melting point apparatus or a Thiele tube setup is used.[7][9]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded, followed by the temperature at which the entire sample becomes a clear liquid. For this compound, observation of decomposition (e.g., charring) is noted.[9]
-
Purity: A sharp melting range (0.5-1.0°C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.[7][9]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]
-
Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (e.g., phosphate buffer, pH 7.4) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then measured.
-
Methodology:
-
Preparation: An excess of solid sodium 3-hydroxypropane-1-sulfonate is added to a vial containing a known volume of the aqueous buffer.
-
Equilibration: The vial is sealed and agitated (shaken or stirred) in a temperature-controlled water bath for a sufficient period (typically 24-72 hours) to reach equilibrium.[12]
-
Phase Separation: The suspension is allowed to settle, and the supernatant is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique. Given the lack of a strong chromophore, methods like HPLC with an Evaporative Light Scattering Detector (ELSD) or quantitative NMR (qNMR) would be appropriate.[13][14]
-
pKa Determination (Potentiometric Titration)
While the sulfonic acid group is very strong, this protocol describes the general method for determining the pKa of an acidic functional group.
-
Principle: Potentiometric titration is a highly accurate and common method for pKa determination.[15] It involves monitoring the pH of a solution of the analyte as a known concentration of a titrant (a strong base) is added incrementally. The pKa is the pH at which the acid is half-neutralized.[16]
-
Methodology:
-
Solution Preparation: A precise amount of 3-hydroxypropane-1-sulfonic acid (the parent acid of the sodium salt) is dissolved in deionized, CO₂-free water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.
-
pH Measurement: The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point.[15]
-
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (Pow) is a measure of a compound's lipophilicity. The OECD Test Guideline 107 describes the standard shake-flask method.[17][18] Note: This method is not suitable for surface-active materials and may be challenging for highly polar, ionic compounds like sodium 3-hydroxypropane-1-sulfonate, which will partition almost exclusively into the aqueous phase.[19]
-
Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentrations of the compound in both phases are measured to determine the partition coefficient.[18]
-
Methodology:
-
Preparation: A solution of the compound is prepared in either n-octanol or water (whichever is the better solvent). This is mixed with the other solvent in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation can aid in phase separation.[18][20]
-
Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.
-
Quantification: The concentration of the analyte in each phase is determined using an appropriate analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Applications and Relevance
The utility of sodium 3-hydroxypropane-1-sulfonate stems from its role as a synthetic intermediate. Its primary applications include:
-
Surfactant Synthesis: It serves as a building block for specialized hydroxy sulfonate surfactants.[1][21]
-
Polymer Chemistry: It can be used to introduce sulfonate groups into polymers, acting as a dopant or counterion in the synthesis of conductive polymers.[1]
-
Precursor to 1,3-Propane Sultone: It is a key starting material for producing 1,3-propane sultone, which has wide applications in electroplating and as an additive in electrolytes for lithium-ion batteries.[1]
Conclusion
Sodium 3-hydroxypropane-1-sulfonate is a foundational chemical with well-defined physicochemical properties that make it highly valuable in synthetic chemistry. Its high polarity, water solubility, and reactive hydroxyl group allow for its incorporation into a wide range of molecules, from surfactants to advanced polymers. The standardized experimental protocols outlined in this guide provide the necessary framework for its accurate characterization, ensuring quality and consistency in research and industrial applications.
References
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